
(Z)-7-((butyl(methyl)amino)methyl)-6-hydroxy-2-(3,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“(Z)-7-((butyl(methyl)amino)methyl)-6-hydroxy-2-(3,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one” is a chemical compound with the molecular formula C24H29NO6 . It has a molecular weight of 427.5 g/mol . This compound is not intended for human or veterinary use and is typically used for research purposes.
Molecular Structure Analysis
The molecular structure of this compound is complex, with several functional groups. It includes a benzofuran ring, a butyl(methyl)amino group, and three methoxy groups attached to a benzylidene group . The exact 3D conformation of the molecule would depend on the specific environmental conditions and interactions with other molecules.Physical and Chemical Properties Analysis
This compound has a molecular weight of 427.5 g/mol . It has a XLogP3-AA value of 4.2, indicating its relative lipophilicity . This compound has one hydrogen bond donor and seven hydrogen bond acceptors . It has a topological polar surface area of 77.5 Ų .Scientific Research Applications
Synthesis of Benzofuran Derivatives
Benzofuran derivatives are synthesized through various methods, including Strecker-type reactions. One study demonstrates a novel one-pot three-component synthesis via Strecker reaction, offering a synthetically simple and effective method with high atom economy and yield. The synthesized benzofuran derivatives exhibit significant antioxidant activities, highlighting their potential in research focused on oxidative stress and related disorders (Ezzatzadeh & Hossaini, 2018).
Antioxidant Activity
Benzofuran compounds have been explored for their antioxidant properties. The antioxidant activity of benzofuran derivatives is evaluated using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and FRAP (ferric reducing antioxidant power), showing good potential compared to standard antioxidants like BHT (butylated hydroxytoluene) and TBHQ (tert-butylhydroquinone). This research suggests their application in combating oxidative stress (Ezzatzadeh & Hossaini, 2018).
Biological Evaluation
The biological activities of benzofuran derivatives extend beyond antioxidant properties, including potent antibacterial and lipoxygenase inhibitory effects. A study comparing new Schiff bases derived from benzofuran showed excellent activities against various bacterial strains, suggesting their application in developing new antimicrobial agents (Aslam et al., 2016).
Molecular Interaction and Photophysical Properties
Research on benzofuran derivatives also delves into their molecular interactions and photophysical properties. For instance, studies on Zn(II) coordination complexes of benzofuran derivatives provide insights into their fluorescence properties, which could be leveraged in the development of novel photodynamic therapy agents or materials with specific optical properties (Wang et al., 2017).
Properties
IUPAC Name |
(2Z)-7-[[butyl(methyl)amino]methyl]-6-hydroxy-2-[(3,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29NO6/c1-6-7-10-25(2)14-17-18(26)9-8-16-22(27)19(31-23(16)17)11-15-12-20(28-3)24(30-5)21(13-15)29-4/h8-9,11-13,26H,6-7,10,14H2,1-5H3/b19-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMSVRLKPJXULKA-ODLFYWEKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)CC1=C(C=CC2=C1OC(=CC3=CC(=C(C(=C3)OC)OC)OC)C2=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCN(C)CC1=C(C=CC2=C1O/C(=C\C3=CC(=C(C(=C3)OC)OC)OC)/C2=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
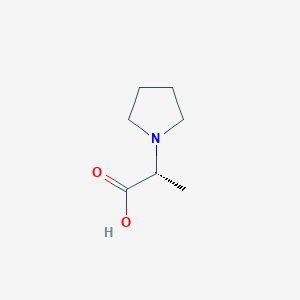
![5-chloro-1,3-dimethyl-N-{2-[(4-methylbenzyl)amino]-2-oxoethyl}-1H-pyrazole-4-carboxamide](/img/structure/B2566277.png)

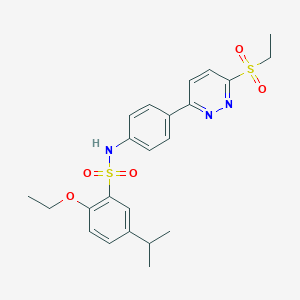
![(E)-2-((1-(3-(benzo[d][1,3]dioxol-5-yl)acryloyl)piperidin-4-yl)methyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2566283.png)
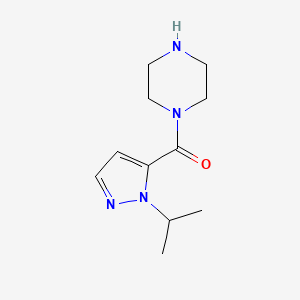
![1-(benzo[d]isoxazol-3-yl)-N-((5-(thiophen-2-yl)furan-2-yl)methyl)methanesulfonamide](/img/structure/B2566287.png)
![7-(3,4-dimethoxyphenyl)-3-(3-methylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2566290.png)
![Ethyl 4-[3-[(4-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-3-oxobutanoate](/img/structure/B2566291.png)

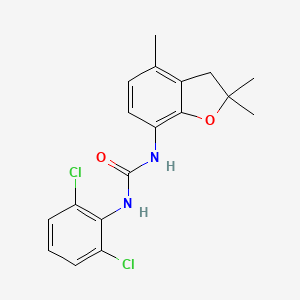
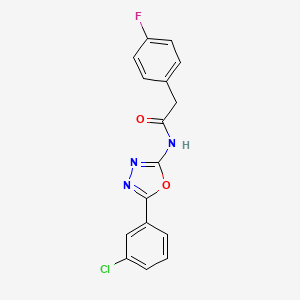
![7-(4-Benzylpiperidin-1-yl)-3-ethyltriazolo[4,5-d]pyrimidine](/img/structure/B2566297.png)
![3-[3-(difluoromethyl)-4-iodo-1H-pyrazol-1-yl]propanoic acid](/img/structure/B2566298.png)
